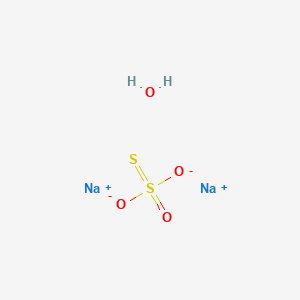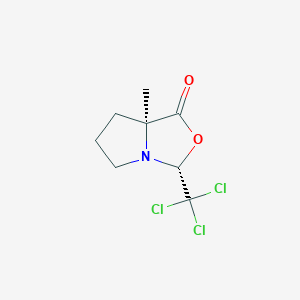
5-Oxazoleacetic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxazoleacetic acid, methyl ester is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazol-5-yl-acetic acid methyl ester typically involves the reaction of oxazole derivatives with acetic acid and methanol. One common method involves the use of 2-(2-(4-methylphenyl)-5-methyloxazol-4-yl)acetic acid methyl ester with lithium borohydride in tetrahydrofuran at 45°C, followed by the addition of water . Another method includes the reaction of α-haloketones with formamide .
Industrial Production Methods
Industrial production methods for oxazol-5-yl-acetic acid methyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxazoleacetic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the oxazole ring, typically involving halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazol-5-yl-acetic acid, while reduction may produce oxazol-5-yl-ethanol .
Wissenschaftliche Forschungsanwendungen
5-Oxazoleacetic acid, methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of oxazol-5-yl-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: The parent compound of oxazol-5-yl-acetic acid methyl ester.
Isoxazole: A similar five-membered ring compound with one oxygen and one nitrogen atom at adjacent positions.
Thiazole: A five-membered ring compound with one sulfur and one nitrogen atom
Uniqueness
5-Oxazoleacetic acid, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
947771-08-6 |
|---|---|
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
methyl 2-(1,3-oxazol-5-yl)acetate |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)2-5-3-7-4-10-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
QWPYQWDTANDQNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CN=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B8523135.png)
![2-ethylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride](/img/structure/B8523141.png)
![1,2,3,4-Tetrahydropyrido[1,2-a]indole](/img/structure/B8523148.png)











